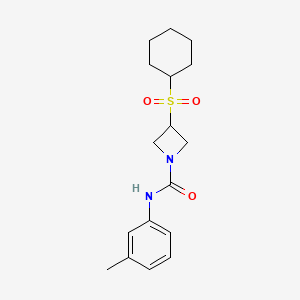

3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, also known as CES, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

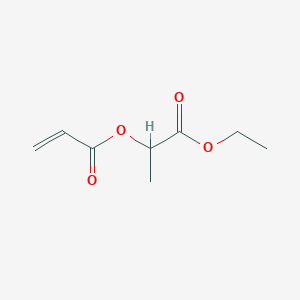

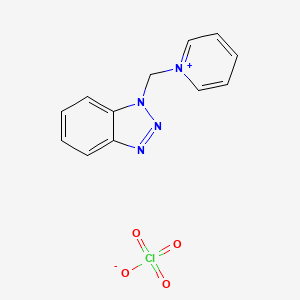

Azetidine derivatives have been synthesized through various chemical transformations, demonstrating the versatility of these compounds in organic synthesis. For instance, azetidine-2,4-diones were prepared via photocyclization of N-formyl-N-methyl α,β-unsaturated amides, showcasing a method for constructing azetidine rings with high yield through intramolecular hydrogen abstraction (Maruyama et al., 1980). Additionally, N-sulfonylazetidine was polymerized anionically at temperatures above 100°C, indicating the potential for creating novel polymeric materials from azetidine derivatives (Reisman et al., 2020).

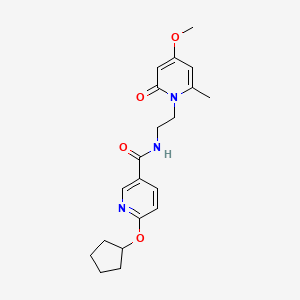

Pharmacological and Biological Applications

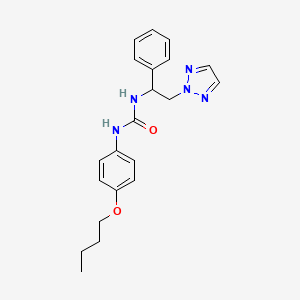

Azetidine derivatives have been explored for their pharmacological potentials. For example, azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, suggesting their use in developing treatments for neurological disorders (Packiarajan et al., 2012). Moreover, the synthesis of functionalized N-arylsulfonyl aziridines from α,β-unsaturated esters and other compounds using N,N-dichloroarylsulfonamides as a nitrogen source exemplifies the chemical diversity achievable with azetidine scaffolds, potentially opening new avenues for drug development (Nadir & Singh, 2004).

Material Science and Polymer Chemistry

The polymerization of N-sulfonylazetidine indicates the relevance of azetidine derivatives in material science, particularly in the development of new polymeric materials with unique properties. The formation of semicrystalline and amorphous polymers from N-sulfonylazetidine demonstrates the potential for engineering novel materials with specific thermal and mechanical characteristics (Reisman et al., 2020).

properties

IUPAC Name |

3-cyclohexylsulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-13-6-5-7-14(10-13)18-17(20)19-11-16(12-19)23(21,22)15-8-3-2-4-9-15/h5-7,10,15-16H,2-4,8-9,11-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHOASNYRAVHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)

![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2633013.png)

![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)

![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)